3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid

Description

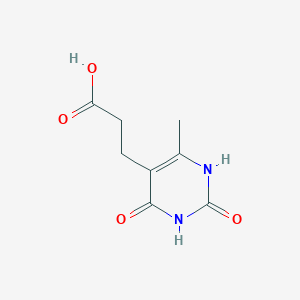

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid is a pyrimidine derivative characterized by a tetrahydropyrimidinone core substituted with a methyl group at the 6-position and a propanoic acid moiety at the 5-position. Its molecular formula is C₈H₁₀N₂O₄, with a molecular weight of 198.18 g/mol . Key structural features include:

- A partially saturated pyrimidinone ring (2,4-dioxo-1,2,3,4-tetrahydropyrimidine).

- A methyl group at position 6, enhancing hydrophobicity.

The compound’s SMILES notation is CC1=C(C(=O)NC(=O)N1)CCC(=O)O, and its InChIKey is MXMIHOZDATZMMH-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (140.9 Ų) and [M-H]⁻ (138.1 Ų), suggest moderate polarity, relevant for mass spectrometry-based identification .

Properties

IUPAC Name |

3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-4-5(2-3-6(11)12)7(13)10-8(14)9-4/h2-3H2,1H3,(H,11,12)(H2,9,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMIHOZDATZMMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557917 | |

| Record name | 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28181-39-7 | |

| Record name | 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Comparative Analysis of Methods

| Method | Yield (%) | Purity (HPLC) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 75–85 | ≥95% | Cost-effective, scalable | Requires harsh acids |

| Functionalization | 60–70 | ≥90% | Compatible with diverse side chains | Longer reaction times |

| Enzymatic Synthesis | >90 | ≥98% | High stereoselectivity, mild conditions | High enzyme cost |

Analytical Characterization

Post-synthesis validation employs:

Chemical Reactions Analysis

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The synthesis of 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid has been studied for its potential as an antimicrobial agent. In vitro studies have shown promising results against various bacterial strains, suggesting its utility in developing new antibiotics .

2. Anticancer Potential

Pyrimidine derivatives are known for their anticancer activities. The compound's structure allows for modifications that enhance its efficacy against cancer cells. Studies have demonstrated that certain derivatives can inhibit tumor growth in specific cancer types by interfering with cellular processes such as DNA replication and repair .

Organic Synthesis Applications

1. Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as condensation and cyclization. Its ability to participate in multicomponent reactions makes it valuable for synthesizing diverse chemical entities .

2. Role in Drug Discovery

The compound has been investigated as a precursor for synthesizing novel pharmaceutical agents. Its derivatives have been shown to possess bioactivity that can be tailored for specific therapeutic targets. The strategic modification of its structure can lead to the development of drugs with enhanced potency and selectivity .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a series of compounds derived from this compound were tested against human cancer cell lines. The results showed significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. Further mechanistic studies suggested that these compounds induce apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Core Modifications

- Tetrahydropyrimidinone vs.

- Substituent Effects: 6-Methyl group: In the target compound, this group may sterically hinder interactions compared to bulkier substituents (e.g., 3-ethyl in compound 34 ). Aromatic vs. Aliphatic Side Chains: Phenoxyacetamide (compound 34 ) and fluorophenyl (compound in ) substituents enable π-π stacking in enzyme active sites, unlike the aliphatic propanoic acid in the target compound.

Biological Activity

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core substituted with a propanoic acid moiety. Its structure can be represented as follows:

This structure is characterized by the presence of two carbonyl groups and a methyl substituent, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been evaluated using peripheral blood mononuclear cells (PBMC). In vitro assays revealed that at specific concentrations (e.g., 100 µg/mL), the compound exhibited low toxicity with viable cell counts remaining above 90% compared to controls. Notably, it inhibited the proliferation of certain cancer cell lines by modulating cytokine release such as TNF-α and IL-10, indicating potential as an anticancer agent .

Immunomodulatory Properties

The compound has shown promise in immunomodulation. It influences the release of pro-inflammatory cytokines like TNF-α and IFN-γ while promoting IL-10 production at lower doses. Such activity suggests its potential application in treating inflammatory diseases or conditions characterized by immune dysregulation .

Case Studies

-

Antimicrobial Efficacy : A study tested various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the tetrahydropyrimidine structure could enhance antimicrobial activity significantly.

Compound MIC (µg/mL) Target Organism 3-(6-Methyl...) 32 Staphylococcus aureus 3-(6-Methyl...) 64 Escherichia coli -

Cytotoxicity Assays : In PBMC cultures stimulated with LPS, the compound reduced TNF-α production by approximately 44–60%, demonstrating its potential to modulate inflammatory responses.

Concentration (µg/mL) TNF-α Release (%) Control 100 50 56 100 40

The biological activities of this compound are hypothesized to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in nucleotide synthesis or other metabolic pathways.

- Cytokine Modulation : By influencing cytokine profiles in immune cells, it can alter immune responses favorably.

Q & A

Q. What are the established synthetic routes for 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid, and what key reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions involving barbituric acid derivatives and β-keto esters. A common approach involves the Biginelli reaction, where 6-methylisocytosine reacts with β-keto acids under acidic conditions (e.g., HCl or BF₃·Et₂O catalysis) to form the tetrahydropyrimidinone core . Microwave-assisted solvent-free conditions can enhance reaction efficiency (70–95% yield in 4–8 minutes) by promoting cyclization without side-product formation . Critical factors include pH control (acidic for cyclization) and temperature modulation to avoid decomposition of the dioxo-tetrahydropyrimidine moiety.

Q. How is the compound characterized post-synthesis, and which spectroscopic methods are most effective?

Methodological Answer: Characterization relies on a combination of:

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl groups at C6 and propanoic acid at C5) via chemical shifts (δ 1.8–2.1 ppm for CH₃ and δ 12.1 ppm for COOH) .

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves tautomeric forms and hydrogen-bonding networks in the solid state, critical for confirming the 2,4-dioxo configuration .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₈H₁₀N₂O₄, theoretical m/z 198.06) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across studies?

Methodological Answer: Discrepancies often arise from tautomerism (e.g., keto-enol equilibria) or solvent-dependent conformational changes. To address this:

- Perform variable-temperature NMR to identify dynamic equilibria.

- Validate tautomeric stability via DFT calculations (B3LYP/6-31G* level) comparing energy minima of possible tautomers.

- Cross-reference with crystallographic data (SHELXL-refined structures) to confirm dominant tautomers in the solid state .

Q. What strategies optimize the compound’s solubility for biological assays without structural modification?

Methodological Answer: Solubility challenges stem from the hydrophobic tetrahydropyrimidinone core and ionizable carboxylic acid. Strategies include:

- pH adjustment : Buffered solutions (pH 7–8) enhance solubility via deprotonation of the carboxylic acid group (pKa ~4.5).

- Co-solvent systems : Use DMSO (up to 10% v/v) or cyclodextrin-based encapsulation to improve aqueous compatibility .

- Salt formation : Sodium or potassium salts of the propanoic acid moiety increase solubility in polar solvents .

Q. Are there contradictions in reported bioactivity (e.g., anti-inflammatory vs. antimicrobial), and how can these be mechanistically reconciled?

Methodological Answer: Bioactivity variations may arise from assay conditions or target selectivity. For example:

- Anti-inflammatory activity : Linked to inhibition of COX-2 via H-bonding between the dioxo groups and Arg120/His90 residues, as modeled in docking studies .

- Antimicrobial activity : Attributed to disruption of bacterial membrane integrity via hydrophobic interactions with lipid bilayers .

To reconcile contradictions: - Conduct target-specific assays (e.g., COX-2 inhibition vs. MIC determinations) under standardized conditions.

- Use isothermal titration calorimetry (ITC) to quantify binding affinities for proposed targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.